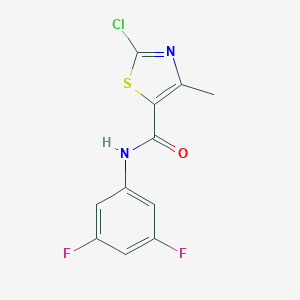
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been of increasing interest in scientific research. This molecule is also commonly known as Diflunisal, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
Mecanismo De Acción
The exact mechanism of action of diflunisal is not fully understood. However, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Diflunisal also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Diflunisal has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX enzymes: This leads to a decrease in the production of inflammatory mediators such as prostaglandins.
2. Inhibition of NF-κB: This leads to a decrease in the expression of pro-inflammatory genes.
3. Antioxidant: Diflunisal has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some advantages and limitations of using diflunisal in lab experiments include:
Advantages:
1. Potent anti-inflammatory effects: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
2. Low toxicity: Diflunisal has low toxicity, making it a safe compound to use in lab experiments.
Limitations:
1. Limited solubility: Diflunisal has limited solubility in water, which may limit its use in certain experiments.
2. Lack of specificity: Diflunisal inhibits both COX-1 and COX-2 enzymes, which may limit its specificity in certain experiments.
Direcciones Futuras
There are several future directions for the research on diflunisal, including:
1. Development of more specific COX inhibitors: Further research is needed to develop more specific COX inhibitors that can target specific isoforms of the enzyme.
2. Combination therapy: Studies have shown that diflunisal may have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
3. Clinical trials: Further clinical trials are needed to determine the efficacy and safety of diflunisal in the treatment of various diseases and conditions.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the effects of diflunisal.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through various methods. One common method involves the reaction of 3,5-difluoroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 2-chloro-4-methylthiazole-5-carboxylic acid. Another method involves the reaction of 3,5-difluoroaniline with 2-chloro-4-methylthiazole-5-carboxylic acid in the presence of thionyl chloride and thiosemicarbazide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in treating various diseases and conditions. Some of the research applications include:
1. Anti-inflammatory: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
2. Anticancer: Studies have shown that diflunisal has anticancer properties, particularly in the treatment of colon, breast, and prostate cancers.
3. Neuroprotective: Diflunisal has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
Fórmula molecular |
C11H7ClF2N2OS |
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7ClF2N2OS/c1-5-9(18-11(12)15-5)10(17)16-8-3-6(13)2-7(14)4-8/h2-4H,1H3,(H,16,17) |
Clave InChI |
HHDSRGJTDYYOJH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
SMILES canónico |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Solubilidad |
20.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)
![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)